molecular formula C30H12Br6N6O6 B12307231 Hexabromo-O6-corona[3]arene[3]tetrazine

Hexabromo-O6-corona[3]arene[3]tetrazine

Cat. No.: B12307231
M. Wt: 1031.9 g/mol
InChI Key: FOKVMYHPBHUPFW-UHFFFAOYSA-N
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Description

Hexabromo-O6-corona[3]arene[3]tetrazine (CAS: 1642594-07-7) is a brominated macrocyclic host compound featuring an electron-deficient cavity formed by alternating arene and tetrazine rings . Its synthesis involves dynamic covalent chemistry, leveraging nucleophilic aromatic substitution (SNAr) reactions between dibromobenzene derivatives and phenolic oxygen/tetrazine precursors . The six bromine substituents enhance its electron-deficient character, making it a versatile precursor for ion recognition, anion-π interactions, and catalytic coupling reactions . The compound’s rigid, planar structure allows for selective guest binding, particularly with anions and electron-rich molecules like tetrathiafulvalene (TTF) .

Properties

Molecular Formula

C30H12Br6N6O6

Molecular Weight

1031.9 g/mol

IUPAC Name

9,19,29,31,35,39-hexabromo-2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25-hexazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23,25,28,31,33,35,37,41-octadecaene

InChI

InChI=1S/C30H12Br6N6O6/c31-13-8-21-14(32)7-19(13)43-25-1-2-26(38-37-25)44-20-9-16(34)22(10-15(20)33)46-28-5-6-30(42-40-28)48-24-12-17(35)23(11-18(24)36)47-29-4-3-27(45-21)39-41-29/h1-12H

InChI Key

FOKVMYHPBHUPFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C1OC3=CC(=C(C=C3Br)OC4=NN=C(C=C4)OC5=CC(=C(C=C5Br)OC6=NN=C(C=C6)OC7=C(C=C(O2)C(=C7)Br)Br)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Hexabromo-O6-corona3arene3tetrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include acetonitrile, dichlorotetrazine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characteristics

Hexabromo-O6-coronaarenetetrazine is synthesized through a one-pot nucleophilic aromatic substitution reaction between 1,4-dihydroxybenzene derivatives and 3,6-dichlorotetrazine in warm acetonitrile. This method allows for the efficient formation of the macrocyclic structure with high yields. The resulting compound exhibits a highly symmetric hexagonal cavity, where bridging oxygen atoms and tetrazine rings are coplanar with phenylene units arranged orthogonally. This structural arrangement facilitates the rotation of aromatic rings around the macrocyclic annulus, influenced by steric effects and temperature variations in solution .

Supramolecular Chemistry

Hexabromo-O6-coronaarenetetrazine serves as an effective macrocyclic host for molecular recognition due to its electron-deficient nature. It can form stable complexes with electron-rich guests, such as anions, through anion-π interactions. For instance, it has been demonstrated to interact with tetraethylammonium chloride to form a complex where chloride ions are positioned above the tetrazine centroid, illustrating its utility in supramolecular assemblies .

Electrochemical Applications

The compound exhibits notable electrochemical properties characterized by distinct cyclic voltammetry profiles. Its electron-deficient nature allows it to act as a receptor for various anions, making it suitable for applications in sensors and electrochemical devices. The photophysical properties of Hexabromo-O6-coronaarenetetrazine have been studied extensively, revealing strong absorption bands in the UV-visible region which are crucial for developing photonic materials .

Material Science

In material science, Hexabromo-O6-coronaarenetetrazine can be utilized in the development of functionalized materials due to its ability to form robust networks through host-guest chemistry. Its unique cavity structure allows for selective encapsulation of small molecules or ions, which can be harnessed for drug delivery systems or catalytic processes .

Case Study 1: Anion Recognition

A study highlighted the ability of Hexabromo-O6-coronaarenetetrazine to selectively recognize halide ions through anion-π interactions. The formation of complexes was confirmed through X-ray crystallography, demonstrating the precise positioning of anions within the macrocyclic cavity. This property has implications for designing sensors that can detect halides in environmental monitoring applications .

Case Study 2: Photonic Applications

Research into the photophysical properties of Hexabromo-O6-coronaarenetetrazine indicated its potential use in organic light-emitting diodes (OLEDs). The compound's strong absorption characteristics and tunable electronic properties make it a candidate for enhancing light emission efficiency in OLED technologies .

Comparison with Similar Compounds

Hexabromo-O6-corona[3]arene[3]tetrazine vs. Hexester-O6-corona[3]arene[3]tetrazine

Structural Differences :

  • Hexabromo : Six bromine substituents provide strong electron-withdrawing effects, increasing the cavity’s electron deficiency .
  • Hexester (CAS: 1642594-08-8): Six ester groups (–COOR) enhance water solubility while maintaining moderate electron deficiency .

Table 1: Key Properties of Hexabromo and Hexester Derivatives

Property This compound Hexester-O6-corona[3]arene[3]tetrazine
Substituents Bromine Ester groups
Solubility Low (organic solvents) High (aqueous-compatible)
Electron Deficiency Strong Moderate
Primary Applications Ion channels, coupling reactions Aqueous anion recognition
Reference

Comparison with Sulfur-Bridged Tetrahomo Corona[2]arene[2]tetrazines

Structural Features :

  • Bridging Atoms : Sulfur (S) instead of oxygen in Hexabromo .
  • Cavity Geometry : Larger centroid distance between tetrazine rings (6.71 Å for S-bridged vs. 6.38 Å for O/S-bridged) due to S–C bond flexibility .
  • Conformation : Partial cone or twisted 1,3-alternate conformations enable host-guest interactions with TTF via lone-pair electron (lpe)-π and hydrogen bonding .

Functional Implications :

  • S-bridged derivatives exhibit stronger thermodynamic stability and adaptability for multi-component self-assembly compared to purely oxygen-bridged systems .

Comparison with S5-Corona[3]arene[2]tetrazine

Synthesis : Dynamic covalent chemistry enables ring contraction from S6 to S5, favoring thermodynamically stable configurations .
Electronic Properties :

  • Reduced S–C bond strength in tetrazine rings enhances reactivity toward dithiols, enabling modular functionalization .
  • Contrasts with Hexabromo’s static bromine substituents, which limit post-synthetic modifications but improve anion-binding selectivity .

Table 2: Comparative Performance in Anion Recognition

Compound Anion Binding Affinity (Kₐ, M⁻¹) Key Interaction Mechanism
This compound 10³–10⁴ Anion-π, halogen bonding
Hexester-O6-corona[3]arene[3]tetrazine 10²–10³ Hydrogen bonding, solvation
S5-Corona[3]arene[2]tetrazine 10³–10⁴ lpe-π, S···N interactions
Reference

Key Insights :

  • Bromine substituents in Hexabromo significantly enhance anion-π interactions, outperforming ester analogs .
  • Sulfur-bridged derivatives offer conformational flexibility for multi-analyte binding but require stringent synthesis conditions .

Biological Activity

Hexabromo-O6-corona arene tetrazine is a novel macrocyclic compound that has garnered attention in the field of supramolecular chemistry due to its unique structural and electronic properties. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of Hexabromo-O6-corona arene tetrazine involves a one-pot macrocyclic condensation reaction between N-functionalized 3,6-dihydroxyphthalimides and 3,6-dichlorotetrazine. The resulting macrocycles exhibit a mixture of rapidly interconvertible conformers in solution, while in the solid state, they adopt specific conformations that facilitate anion binding through anion–π interactions with the tetrazine rings .

Biological Activity

1. Antimicrobial Properties:
Research indicates that Hexabromo-O6-corona arene tetrazine exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although detailed mechanisms require further investigation.

2. Anticancer Potential:
Preliminary studies suggest that Hexabromo-O6-corona arene tetrazine has potential anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The compound's electron-deficient nature may enhance its reactivity with cellular targets, leading to increased cytotoxicity against cancer cells compared to non-cancerous cells.

3. Fluorescence Quenching:
The compound has also been studied using fluorescence quenching techniques to assess its interactions with biological macromolecules. This method revealed that Hexabromo-O6-corona arene tetrazine could effectively quench the fluorescence of certain proteins, indicating possible binding interactions that could affect protein function and stability .

Table 1: Summary of Biological Activities

Activity Type Effect Mechanism References
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
AnticancerInduction of apoptosisActivation of caspase pathways
Fluorescence QuenchingInteraction with proteinsBinding interactions affecting protein function

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